Product packaging for Octandrenolone(Cat. No.:)

Octandrenolone

Cat. No.: B1245801
M. Wt: 300.3 g/mol
InChI Key: XRHPXNGPQXCQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octandrenolone is a naturally derived chemical compound classified as a tricyclic acetophloroglucinol derivative. uni-halle.de It is characterized by the presence of two non-symmetrical fused 2,2-dimethyl-2H-pyran rings attached to an acetophenone (B1666503) core. uni-halle.deacs.org First isolated from the plant species Melicope erromangensis, a member of the Rutaceae family, this compound has been a subject of interest in the field of natural product chemistry. uni-halle.denih.gov Its structure and potential biological activities have prompted further investigation into its synthesis and properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O4 B1245801 Octandrenolone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(5-hydroxy-2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)ethanone

InChI

InChI=1S/C18H20O4/c1-10(19)13-14(20)11-6-8-17(2,3)21-15(11)12-7-9-18(4,5)22-16(12)13/h6-9,20H,1-5H3

InChI Key

XRHPXNGPQXCQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)C)C=CC(O2)(C)C

Synonyms

octandrenolone

Origin of Product

United States

Chemical Properties

The chemical and physical properties of Octandrenolone have been determined through various analytical techniques. These properties provide fundamental information for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₈H₂₀O₄
Molecular Weight 300.349 g/mol
Exact Mass 300.1362 u jst.go.jp
Appearance Yellow solid jst.go.jp
LogP 3.96320
PSA (Polar Surface Area) 55.76000

| CAS Number | 31380-12-8 |

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Data
Infrared (IR) (film): 2977, 1643, 1598, 1463, 1139, 1118, 1003, 882, 728, 669 cm⁻¹ jst.go.jp
¹H NMR (400 MHz, CDCl₃) δ 6.63 (1H, d, J=10.1 Hz), 6.57 (1H, d, J=10.1 Hz), 5.45 (1H, d, J=10.1 Hz), 5.42 (1H, d, J=10.1 Hz), 2.64 (3H, d, J=6.4 Hz), 1.48 (6H, s), 1.42 (6H, s) jst.go.jp
¹³C NMR (100 MHz, CDCl₃) δ 203.4, 160.6, 156.8, 155.1, 125.5, 124.8, 116.5, 116.2, 105.6, 102.4, 102.3, 78.34, 78.25, 33.4, 28.4, 28.1 jst.go.jp

| High-Resolution Electron Ionization Mass Spectrometry (HREIMS) | m/z 300.1367 [M]⁺ (calculated for C₁₈H₂₀O₄, 300.1362) jst.go.jp |

Synthesis

The synthesis of Octandrenolone has been accomplished through various routes, with some methods offering higher yields than others.

A particularly efficient method involves the condensation of 2',4',6'-trihydroxyacetophenone (B23981) with 3-chloro-3-methylbut-1-yne. acs.orgnih.gov This reaction, when catalyzed by a small amount of copper(I) iodide in refluxing acetone (B3395972), produces this compound in high yield. acs.orgnih.gov An earlier synthetic approach that involved the condensation of chloroacetophenone with 3-hydroxy-3-methylbutanal (B8750921) dimethylacetal resulted in a significantly lower yield of only 20% due to the formation of byproducts. acs.org

Another reported synthesis involves a one-step process from the corresponding phenol (B47542) and 3-methyl-2-butenal, utilizing microwave irradiation. duke.edu Researchers have also explored the reaction of 2',4',6'-trihydroxyacetophenone with 3-chloro-3-methylbut-1-yne in refluxing acetone with potassium carbonate and potassium iodide, which, while yielding this compound, also produced several other major products, including propargylic ethers and compounds with fused dimethylfuran rings. acs.org

Mechanism of Action

The precise mechanism of action for Octandrenolone is not fully elucidated, but studies on related chromene compounds provide some insights. Chromenes, as a class, are believed to undergo biotransformation by monooxygenase enzymes into reactive epoxides. jst.go.jp This transformation is thought to be linked to their biological effects.

In the context of its observed antifeedant properties, the mechanism may involve direct cytotoxic action on the gut tissues of insects, which contain the activating monooxygenase enzymes. jst.go.jp It has also been suggested that the mechanism could involve the blocking of input from receptors that normally respond to phagostimulants or by stimulating specific deterrent cells in insects. jst.go.jp However, the specific pathway for the feeding inhibition of this compound on termites like Coptotermes formosanus requires more detailed investigation. jst.go.jp

Comparative Biochemical and Synthetic Investigations of Octandrenolone

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of Octandrenolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are used to determine the connectivity of atoms within the molecule. jst.go.jp

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of this compound, providing further confirmation of its identity. jst.go.jpnih.gov High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass. jst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl and hydroxyl groups. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is often used in conjunction with other methods. nih.gov

Chromatographic Methods

Chromatographic techniques are employed to separate and purify this compound from reaction mixtures or natural extracts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. tandfonline.comnih.gov

Column Chromatography: This is a standard purification technique used to isolate this compound in larger quantities. tandfonline.com

The table below summarizes the analytical methods used for this compound.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation
Mass Spectrometry (MS) Molecular weight determination and structural confirmation
Infrared (IR) Spectroscopy Functional group identification
Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis of electronic transitions
Thin-Layer Chromatography (TLC) Reaction monitoring and purity assessment
Column Chromatography Purification and isolation

Future Directions and Emerging Research Avenues for Octandrenolone Studies

Exploration of Novel Synthetic Methodologies for Octandrenolone and its Stereoisomers

The synthesis of steroidal compounds like this compound is an area ripe for innovation. Future research will likely focus on developing more efficient and stereoselective synthetic routes. Given that the biological activity of steroids is highly dependent on their three-dimensional structure, the ability to selectively synthesize specific stereoisomers of this compound is of paramount importance.

Emerging synthetic strategies in steroid chemistry that could be applied to this compound include:

Catalytic Methods: New catalytic systems, including those based on transition metals like palladium and iron, are enabling more direct and efficient modifications of the steroid skeleton. nih.gov For instance, methods like metallacycle-mediated annulative cross-couplings could offer concise pathways to complex steroidal cores. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be beneficial for multi-step steroid syntheses.

Biocatalysis: The use of enzymes to perform specific chemical transformations can offer high stereoselectivity under mild conditions, reducing the need for complex protecting group strategies.

Click Chemistry: The application of "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been used to create novel steroid hybrids. u-szeged.hu This approach could be used to synthesize derivatives of this compound with unique properties. u-szeged.huscilit.com

Research into the stereoselective synthesis of related androstane (B1237026) derivatives provides a blueprint for future work on this compound. For example, studies have demonstrated the successful stereoselective introduction of methyl groups and the construction of methylene (B1212753) units on the androstane framework, techniques that could be adapted for this compound. nih.govacs.org A key challenge and future goal is the development of synthetic routes that provide high yields and selectivities for all possible stereoisomers, allowing for a comprehensive evaluation of their structure-activity relationships. u-szeged.hu

Table 1: Examples of Modern Synthetic Strategies in Steroid Chemistry

Synthetic StrategyDescriptionPotential Application for this compoundReference
Palladium-Catalyzed Annulation Utilizes a palladium catalyst for multicomponent reactions to build pyridine (B92270) rings onto the steroid skeleton.Could be adapted to create novel heterocyclic derivatives of this compound. nih.gov
Metallacycle-Mediated Cross-Coupling A convergent approach for constructing the C/D ring system of steroids.Could streamline the synthesis of the this compound core structure. nih.gov
Ionic Hydrogenation A method for the stereoselective deoxygenation of hydroxyl groups.Could be used to control the stereochemistry at specific positions of the this compound molecule. acs.org
Click Chemistry (CuAAC) A highly efficient reaction to link molecular fragments, such as attaching a triazole ring to the steroid.Could be employed to create a library of this compound derivatives for biological screening. u-szeged.hu

Advanced Computational Approaches for this compound-Target Predictions (Non-Clinical)

Computational methods are becoming indispensable in predicting the biological targets of compounds long before they are tested in a lab. For this compound, these in silico techniques can help identify potential protein interactions and predict its biological activity.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. endocrine-abstracts.org For this compound, docking studies could be performed against a panel of nuclear receptors and other proteins to predict binding affinities and modes of interaction. endocrine-abstracts.orgscirp.orgijpsr.com Studies on other synthetic steroids have successfully used docking to predict binding to the androgen receptor. nipne.ro

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. plos.org By building a QSAR model with a set of androgens and their known activities, the activity of this compound could be predicted.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model for androgen receptor agonists or antagonists could be used to assess the potential of this compound. plos.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-receptor complex over time, helping to understand the stability of the interaction. jmbfs.org

These computational tools can screen vast virtual libraries of proteins to generate a prioritized list of potential targets for this compound. For instance, an in silico workflow combining multiple target prediction tools could be used to identify novel, previously unreported targets for steroidal compounds. mdpi.combiorxiv.org This approach not only helps in understanding the mechanism of action but also in identifying potential off-target effects early in the research process. ntu.edu.sg

Table 2: Comparison of Computational Target Prediction Methods

MethodPrincipleInformation Gained for this compoundReference
Molecular Docking Simulates the binding of a ligand to the active site of a protein.Predicts binding affinity and interaction patterns with potential protein targets. endocrine-abstracts.orgijpsr.com
QSAR Correlates chemical structure with biological activity.Predicts the potential biological activity of this compound based on its structure. plos.org
Pharmacophore Modeling Identifies the 3D arrangement of features necessary for biological activity.Assesses whether this compound fits the pharmacophore of known active compounds. plos.org
MD Simulations Simulates the physical movements of atoms and molecules over time.Evaluates the stability of the predicted this compound-protein complex. jmbfs.org

Development of this compound-Specific Molecular Probes for Mechanistic Research (In Vitro)

To investigate the mechanism of action of this compound at a cellular level, the development of specific molecular probes is crucial. These probes are modified versions of this compound that carry a reporter group, such as a fluorescent tag, allowing for their visualization and tracking within cells.

Future research in this area would involve:

Design and Synthesis: The design of a molecular probe requires careful consideration of where to attach the reporter group without significantly altering the compound's binding affinity for its target. Retrosynthetic analysis can be used to design a synthetic route that incorporates a linker for fluorophore conjugation. chemrxiv.org

Fluorescent Labeling: this compound could be conjugated to various fluorophores (e.g., coumarin, fluorescein) to create fluorescent probes. nih.gov These probes would enable researchers to visualize the subcellular localization of this compound and its interaction with target proteins using techniques like fluorescence microscopy. chemrxiv.orgchemrxiv.org

Affinity and Specificity Testing: Once synthesized, the probes must be tested to ensure they retain high affinity and selectivity for the intended biological target, for example, the androgen receptor. chemrxiv.org

The development of such probes would be invaluable for in vitro studies, allowing for real-time visualization of this compound's activity within cellular systems and providing deeper insights into its molecular mechanisms. chemrxiv.orgnih.gov

Integration of Omics Technologies for Systems-Level Understanding of this compound Biotransformation (In Vitro Cellular Systems)

Omics technologies, which provide a global profile of molecules in a biological system, offer a powerful approach to understanding the biotransformation of this compound. By using in vitro cellular systems, such as liver cell cultures, researchers can study how this compound is metabolized and its broader effects on cellular processes. mdpi.com

The primary omics technologies applicable to this compound research are:

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. By treating cells with this compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the metabolic products of this compound. acs.org Studies on other steroids have successfully used in vitro systems, like liver microsomes, to identify phase I metabolites. researchgate.net

Proteomics: This is the large-scale study of proteins. Proteomics can be used to identify changes in protein expression in response to this compound treatment, potentially revealing the enzymes involved in its metabolism and its downstream signaling pathways.

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell. Transcriptomics can show how this compound alters gene expression, providing clues about its mechanism of action and the cellular pathways it affects.

Integrating data from these different omics platforms can provide a holistic, systems-level view of how this compound is processed by cells and its biological consequences. nih.gov This approach is crucial for building a comprehensive understanding of its biotransformation and effects. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Key applications include:

Predictive Modeling: ML algorithms, such as random forests and neural networks, can be trained on existing data from other steroids to predict the biological activity and properties of this compound. acs.orgfrontiersin.orgmedrxiv.org These models can help prioritize which derivatives of this compound to synthesize and test. nih.gov

Target Identification: AI can analyze vast datasets from genomics, proteomics, and the scientific literature to identify and validate potential biological targets for this compound. researchgate.net

Image Analysis: In studies using fluorescently labeled this compound probes, AI-powered image analysis tools can automate the quantification of cellular uptake and localization.

Omics Data Analysis: The large and complex datasets generated by omics technologies require sophisticated analysis methods. ML is well-suited to identify patterns and correlations in this data, helping to elucidate the metabolic pathways and mechanisms of action of this compound. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octandrenolone
Reactant of Route 2
Octandrenolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.